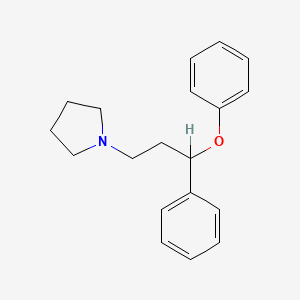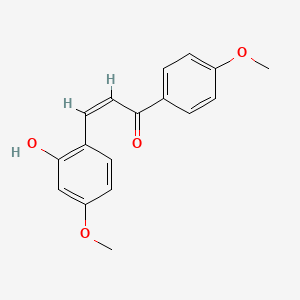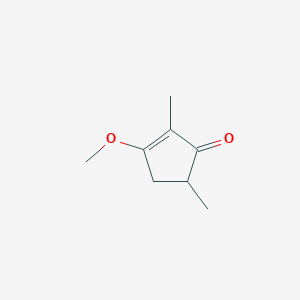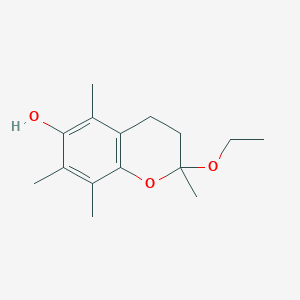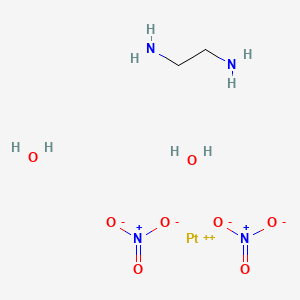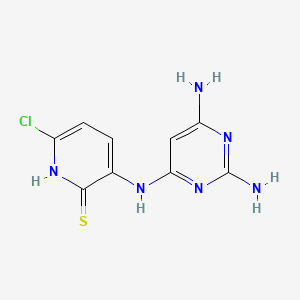
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine is a complex organic compound characterized by its long chain structure with multiple ether linkages and an amine group at one end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine typically involves the stepwise addition of ethylene oxide to a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Initial Reaction: The primary amine reacts with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form an intermediate.
Chain Extension: The intermediate undergoes further reactions with additional ethylene oxide molecules, resulting in the formation of the long-chain ether structure.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism by which 3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The compound’s long chain and multiple ether linkages allow it to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the terminal amine group.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Polyetheramines: Similar compounds with varying chain lengths and functional groups.
Uniqueness
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine is unique due to its specific chain length and the presence of an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
41387-63-7 |
|---|---|
Molekularformel |
C25H53NO11 |
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C25H53NO11/c1-2-27-6-7-29-10-11-31-14-15-33-18-19-35-22-23-37-25-24-36-21-20-34-17-16-32-13-12-30-9-8-28-5-3-4-26/h2-26H2,1H3 |
InChI-Schlüssel |
XCNKQRLMHSZSTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-arsane](/img/structure/B14656634.png)

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
